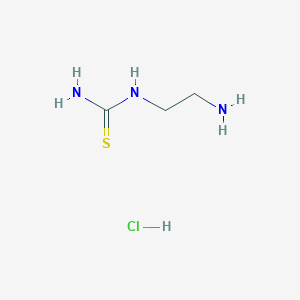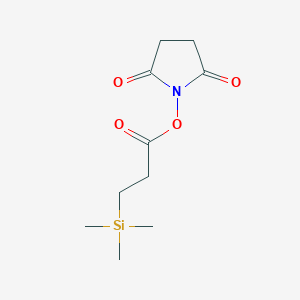
3-(Trimethylsilanyl)propionic acid 2,5-dioxopyrrolidin-1-yl ester
Descripción general
Descripción
3-(Trimethylsilanyl)propionic acid 2,5-dioxopyrrolidin-1-yl ester is a reagent used in the preparation of carboxamides as modulators of kinase activity . It has a molecular weight of 243.33 and a molecular formula of C10H17NO4Si .
Synthesis Analysis
A solvent-controlled two-step one-pot synthesis method has been developed to produce versatile 3-(2,5-dioxopyrrolidin-1-yl)acrylates in moderate yields . This method involves a Michael addition of aliphatic secondary amines and subsequent β-bromination/chlorination of the obtained enamines .Molecular Structure Analysis
The IUPAC name of this compound is (2,5-dioxopyrrolidin-1-yl) 3-trimethylsilylpropanoate . The canonical SMILES representation is CSi©CCC(=O)ON1C(=O)CCC1=O .Chemical Reactions Analysis
This compound is used as a reagent in the preparation of carboxamides as modulators of kinase activity . The exact chemical reactions it undergoes in this process are not specified in the available sources.Physical And Chemical Properties Analysis
This compound has a molecular weight of 243.33 and a molecular formula of C10H17NO4Si . It has a heavy atom count of 16, a hydrogen bond acceptor count of 4, and a hydrogen bond donor count of 0 . Its topological polar surface area is 63.7Ų .Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-trimethylsilylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4Si/c1-16(2,3)7-6-10(14)15-11-8(12)4-5-9(11)13/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKAFRMBTDBTEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trimethylsilanyl)propionic acid 2,5-dioxopyrrolidin-1-yl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Cyclohexylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1433732.png)
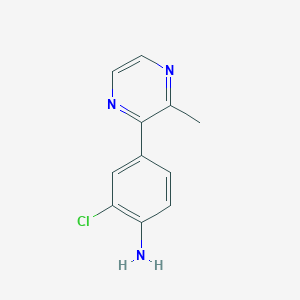
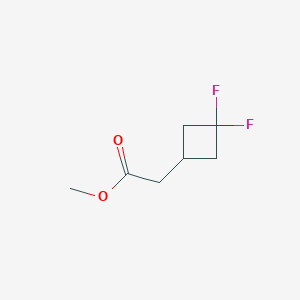
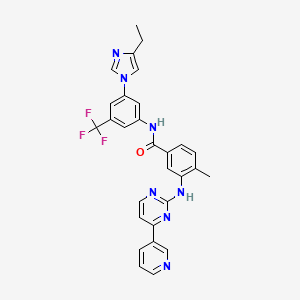
![Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1433736.png)
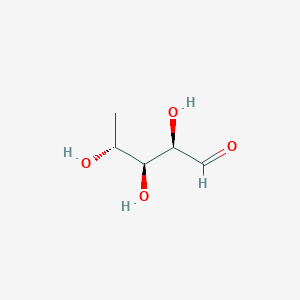
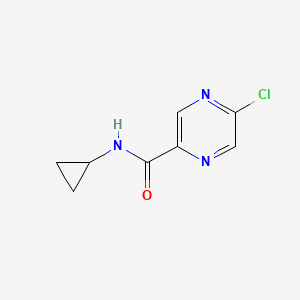
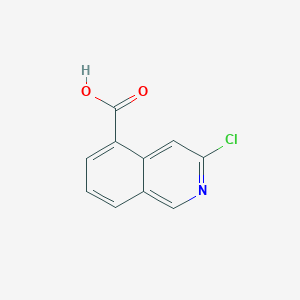
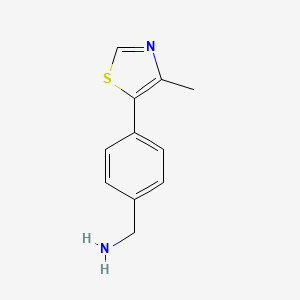
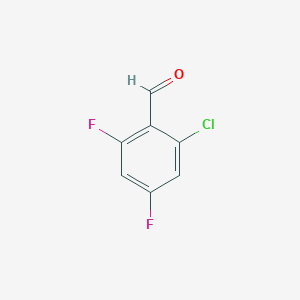
![2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride](/img/structure/B1433747.png)

